molecular formula C16H19NO3S2 B2623168 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine CAS No. 946292-18-8

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2623168
CAS No.: 946292-18-8
M. Wt: 337.45
InChI Key: VRLDMCKNZIRITO-UHFFFAOYSA-N
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Description

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a morpholine ring, a common feature in pharmaceuticals , substituted at the 2-position with a phenyl group and at the 4-position with a (5-ethylthiophen-2-yl)sulfonyl group. The structural motif of a sulfonyl group bridging a heteroaromatic system (like a thiophene) and a morpholine is found in various biologically active molecules and is a valuable scaffold in organic synthesis . The core structure of this compound suggests potential for diverse research applications. The 2-phenylmorpholine subunit is a key component in compounds with known neurological activity . Furthermore, sulfonyl-containing heterocyclic compounds are frequently explored for their potential to interact with enzymatic targets and are prevalent in patents for novel therapeutic agents . Researchers may investigate this compound as a building block for the development of new pharmacologically active molecules or as a candidate for screening against various biological targets. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing standard laboratory safety equipment and procedures.

Properties

IUPAC Name

4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-2-14-8-9-16(21-14)22(18,19)17-10-11-20-15(12-17)13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLDMCKNZIRITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The thiophene ring can be introduced through a condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Biological Activity (if reported) References
4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine (Target Compound) C₁₇H₂₁NO₃S₂ (inferred) ~359.5 (calculated) Morpholine, sulfonyl, ethylthiophene, phenyl Morpholine core with sulfonyl-linked thiophene and phenyl substituents Not explicitly reported; inferred from sulfonyl motifs
2-{4-[(5-Ethylthiophen-2-yl)methoxy]phenyl}acetic acid C₁₅H₁₆O₃S 276.35 Acetic acid, methoxy, ethylthiophene Phenylacetic acid with ethylthiophene-methoxy linkage Not reported
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate C₁₈H₂₂N₄O₆S₃ 486.6 Morpholine sulfonyl, thiadiazole, ester Thiadiazole ring with morpholine sulfonyl and ester functionalities Not reported
(2E,4E)-Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate C₁₃H₁₄O₄S 282.3 Phenyl sulfonyl, conjugated diene, ester Conjugated diene system with phenyl sulfonyl and ester groups Associated with broad biological properties
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C₂₄H₂₈BrN₅O₃S₂ 578.5 (calculated) Morpholine, pyrimidine, bromine, sulfonamide Pyrimidine core with morpholine and sulfonamide substituents Not reported

Key Observations

Sulfonyl Group Variations: The target compound and (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate both utilize sulfonyl groups, but the latter lacks a heterocyclic core, relying instead on a conjugated diene system. Sulfonyl groups are known to enhance metabolic stability and binding affinity in drug design.

Morpholine Derivatives: Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate shares the morpholine sulfonyl motif but incorporates a thiadiazole ring, which is often associated with antimicrobial or anticancer activity.

Thiophene Analogues :

  • 2-{4-[(5-Ethylthiophen-2-yl)methoxy]phenyl}acetic acid replaces the morpholine core with an acetic acid group, reducing molecular weight (276.35 vs. ~359.5 g/mol) and altering solubility.

Physicochemical Properties

  • Polarity : Sulfonyl and morpholine groups increase polarity, improving water solubility compared to purely aromatic systems like 2-{4-[(5-Ethylthiophen-2-yl)methoxy]phenyl}acetic acid .

Biological Activity

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H17NO2S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_2\text{S}

This structure includes a morpholine ring, a phenyl group, and a sulfonyl moiety attached to an ethylthiophene. The unique arrangement of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for therapeutic effects.

Biological Activity Overview

The biological activities reported for this compound include:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammation in preclinical models.
  • Anticancer Properties : Early studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Systems Results Reference
AntimicrobialBacterial strains (e.g., E. coli)Inhibition at 50 µg/mL
Anti-inflammatoryMouse modelsReduced cytokine levels
AnticancerHuman cancer cell linesIC50 values < 20 µM

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound for antibiotic development.
  • Research on Anti-inflammatory Effects :
    • In a controlled experiment using murine models, the compound significantly reduced inflammation markers compared to controls, highlighting its therapeutic potential in inflammatory diseases.
  • Investigation into Anticancer Mechanisms :
    • A series of assays demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation pathways, suggesting a mechanism for its anticancer activity.

Q & A

Q. What synthetic routes are recommended for synthesizing 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine, and how should purity and structure be validated?

  • Methodological Answer :
    • Synthesis : Begin with a nucleophilic substitution reaction between 2-phenylmorpholine and 5-ethylthiophene-2-sulfonyl chloride under anhydrous conditions. Use triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions.
    • Characterization : Validate purity via HPLC (≥95%) and confirm structure using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Assign key signals: sulfonyl group (δ 3.5–3.7 ppm in 1H^1 \text{H}-NMR), ethyl group (δ 1.2–1.4 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
    • Replication : Follow the "Typical Experimental Procedure" guidelines, including solvent removal under reduced pressure and column chromatography purification (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
    • Primary Techniques :

NMR Spectroscopy : Assign all protons and carbons, ensuring no unaccounted peaks suggest impurities.

IR Spectroscopy : Confirm sulfonyl (S=O) stretching at 1150–1300 cm1^{-1} and morpholine ring vibrations at 2800–3000 cm1^{-1}.

Mass Spectrometry : Match the molecular ion peak (M+^+) to the theoretical molecular weight (±0.001 Da).

  • Cross-Validation : Compare data with published spectra of structurally analogous sulfonylated morpholines .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Methodological Answer :
    • Assay Design :

Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (e.g., known inhibitors) and solvent controls (DMSO ≤0.1%).

Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sulfonamide-containing inhibitors).

  • Data Interpretation : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) and validate statistical significance via ANOVA (p < 0.05) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
    • Comparative Analysis : Systematically compare assay conditions (pH, temperature, cell lines) and compound batches. Use standardized protocols (e.g., CLSI guidelines).
    • Mechanistic Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics or CRISPR-edited cell lines to confirm target specificity.
    • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
    • Systematic Modifications : Synthesize derivatives with variations at the ethylthiophene (e.g., substituent size) and phenyl groups (e.g., electron-withdrawing groups).
    • Computational Modeling : Perform molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) to predict binding affinities and electronic effects.
    • Validation : Corrogate computational predictions with experimental IC50_{50} values and X-ray crystallography (if protein co-crystals are obtainable) .

Q. How can synthetic yield be optimized without compromising purity?

  • Methodological Answer :
    • Reaction Optimization : Use design of experiments (DoE) to vary catalysts (e.g., Pd/C vs. Ni), solvents (DMF vs. THF), and temperatures. Monitor via TLC or inline IR.
    • Workflow Adjustments : Implement flow chemistry for precise control of reaction parameters or microwave-assisted synthesis to reduce side products.
    • Quality Control : Track impurities via LC-MS and adjust recrystallization solvents (e.g., ethanol/water vs. acetone) .

Q. What advanced techniques are recommended for resolving ambiguous characterization data?

  • Methodological Answer :
    • X-ray Crystallography : Obtain single crystals via slow evaporation (acetonitrile/chloroform) to resolve stereochemical uncertainties.
    • 2D NMR : Use HSQC and HMBC to assign overlapping signals, particularly in the morpholine and thiophene regions.
    • Elemental Analysis : Verify empirical formula (C17H21NO3S2_{17} \text{H}_{21} \text{NO}_3 \text{S}_2) with ≤0.4% deviation .

Q. How can computational modeling guide the study of this compound’s mechanism of action?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns (GROMACS) to identify stable binding poses.
    • Pharmacophore Modeling : Define essential features (e.g., sulfonyl acceptor, phenyl hydrophobic pocket) using Schrödinger Phase.
    • Validation : Compare predicted binding free energies (MM-GBSA) with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
    • Pharmacokinetic Profiling : Measure plasma stability (mouse/human liver microsomes), bioavailability (oral vs. IV administration), and tissue distribution (LC-MS/MS).
    • Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites and assess their activity.
    • Species-Specific Factors : Compare cytochrome P450 isoform expression in animal models vs. humans .

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